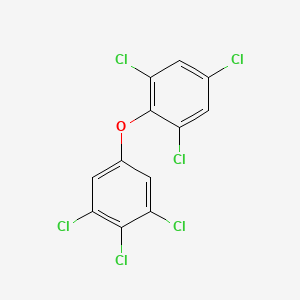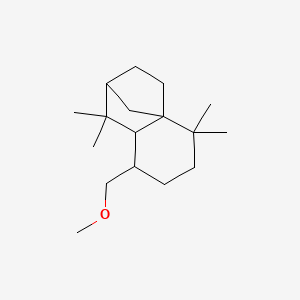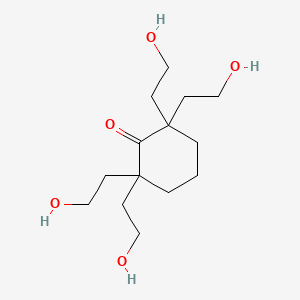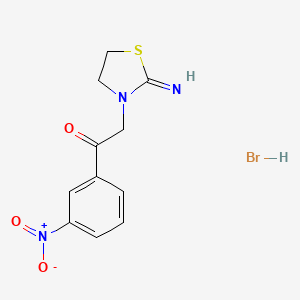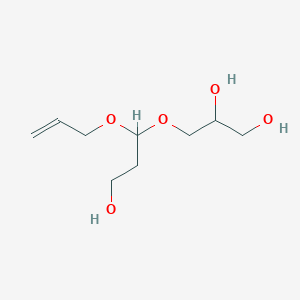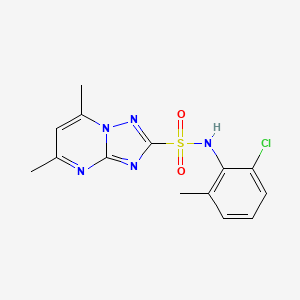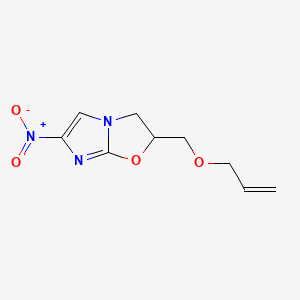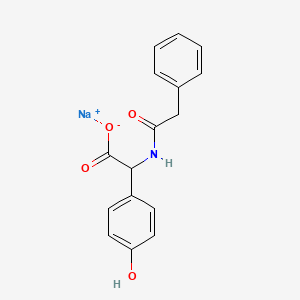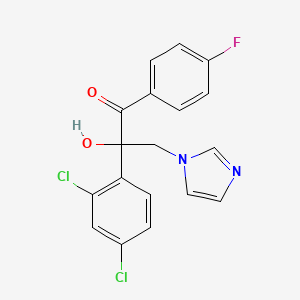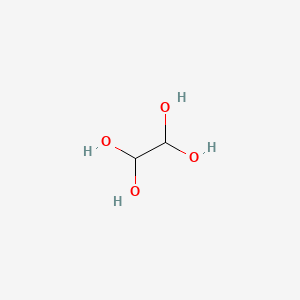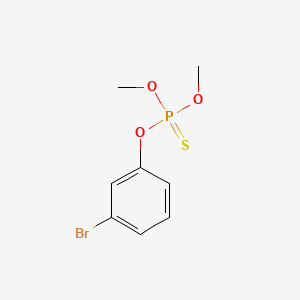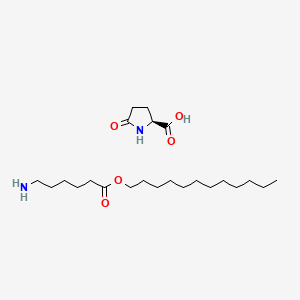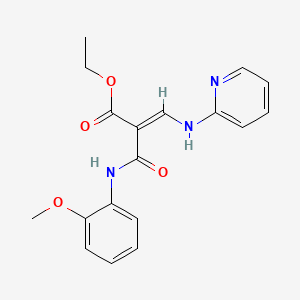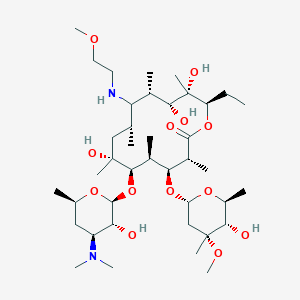
9-N-(2-Methoxyethyl)erythromycylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-N-(2-Methoxyethyl)erythromycylamine is a derivative of erythromycin, a well-known macrolide antibiotic This compound is characterized by the substitution of a 2-methoxyethyl group at the nitrogen atom of the erythromycin structure
准备方法
The synthesis of 9-N-(2-Methoxyethyl)erythromycylamine involves several steps, starting from erythromycin. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of erythromycin are protected to prevent unwanted reactions.
N-Alkylation: The protected erythromycin is then subjected to N-alkylation using 2-methoxyethyl chloride in the presence of a base such as sodium hydride.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
化学反应分析
9-N-(2-Methoxyethyl)erythromycylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group, using reagents like sodium azide or thiols
科学研究应用
9-N-(2-Methoxyethyl)erythromycylamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibiotic and its ability to overcome resistance mechanisms in bacteria.
Biological Studies: The compound is used in studies related to protein synthesis inhibition and its effects on bacterial ribosomes.
Industrial Applications: It is explored for its potential use in the synthesis of other macrolide derivatives and as a precursor in the production of complex organic molecules
作用机制
The mechanism of action of 9-N-(2-Methoxyethyl)erythromycylamine involves binding to the 50S ribosomal subunit of susceptible microorganisms. This binding inhibits protein synthesis by preventing the translocation of peptides during translation, thereby exerting its antibacterial effects .
相似化合物的比较
9-N-(2-Methoxyethyl)erythromycylamine can be compared with other erythromycin derivatives such as:
9-N-Methylerythromycylamine: Similar in structure but with a methyl group instead of a methoxyethyl group.
9-N,N-Dimethylerythromycylamine: Contains two methyl groups at the nitrogen atom.
9-(2-Phosphonylmethoxyethyl)adenine (PMEA): Although not a direct erythromycin derivative, it shares the methoxyethyl group and is used in antiviral research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
CAS 编号 |
112452-23-0 |
|---|---|
分子式 |
C40H76N2O13 |
分子量 |
793.0 g/mol |
IUPAC 名称 |
(3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethylamino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C40H76N2O13/c1-15-28-40(10,48)33(44)23(4)30(41-16-17-49-13)21(2)19-38(8,47)35(55-37-31(43)27(42(11)12)18-22(3)51-37)24(5)32(25(6)36(46)53-28)54-29-20-39(9,50-14)34(45)26(7)52-29/h21-35,37,41,43-45,47-48H,15-20H2,1-14H3/t21-,22-,23+,24+,25-,26+,27+,28-,29+,30?,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1 |
InChI 键 |
KWYPBTFVCXEUKG-HBKDEBGTSA-N |
手性 SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)NCCOC)C)O)(C)O |
规范 SMILES |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)NCCOC)C)O)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


